molecular formula C7H7NO2 B1442554 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one CAS No. 1123725-74-5

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

Cat. No.: B1442554
CAS No.: 1123725-74-5
M. Wt: 137.14 g/mol
InChI Key: GGCHOXAZSLTWIP-UHFFFAOYSA-N
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Description

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is a heterocyclic compound with a unique structure that combines elements of both pyrrole and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one exerts its effects is largely dependent on its interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4,5-dihydropyrano[3,4-b]pyrrol-7(1H)-one
  • 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-4-one

Comparison: 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is unique due to its specific ring structure and the presence of both pyrrole and pyran elements. This gives it distinct chemical properties and reactivity compared to similar compounds. For example, the position of the oxygen and nitrogen atoms in the ring can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHOXAZSLTWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123725-74-5
Record name 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 2
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 3
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 4
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 5
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 6
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

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